molecular formula C27H46N2O4S2 B12708939 Propionic acid, 2,2'-((4-methyl-o-phenylene)dithio)bis(2-methyl-, bis(2-(diethylamino)ethyl) ester CAS No. 96971-69-6

Propionic acid, 2,2'-((4-methyl-o-phenylene)dithio)bis(2-methyl-, bis(2-(diethylamino)ethyl) ester

Cat. No.: B12708939
CAS No.: 96971-69-6
M. Wt: 526.8 g/mol
InChI Key: ZHCBKZNAOBXLDO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

    Aromatic Ring Formation: This can be achieved through Friedel-Crafts alkylation or acylation.

    Esterification: This involves the reaction of carboxylic acids with alcohols in the presence of acid catalysts.

    Introduction of Sulfide Groups: This can be done through the reaction of thiols with alkyl halides.

Industrial Production Methods

Industrial production methods for Sch 1630 would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The specific industrial methods are proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

Sch 1630 can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The aromatic rings in Sch 1630 can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

Sch 1630 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Sch 1630 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. The exact molecular targets and pathways involved are still under investigation, but it is believed that Sch 1630 can modulate various biochemical processes through its unique chemical structure.

Comparison with Similar Compounds

Similar Compounds

    Sch 1629: A structurally similar compound with slight variations in its molecular formula.

    Sch 1631: Another related compound with different functional groups.

Uniqueness

Sch 1630 is unique due to its specific combination of aromatic rings, esters, tertiary amines, and sulfides. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

96971-69-6

Molecular Formula

C27H46N2O4S2

Molecular Weight

526.8 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-[2-[1-[2-(diethylamino)ethoxy]-2-methyl-1-oxopropan-2-yl]sulfanyl-4-methylphenyl]sulfanyl-2-methylpropanoate

InChI

InChI=1S/C27H46N2O4S2/c1-10-28(11-2)16-18-32-24(30)26(6,7)34-22-15-14-21(5)20-23(22)35-27(8,9)25(31)33-19-17-29(12-3)13-4/h14-15,20H,10-13,16-19H2,1-9H3

InChI Key

ZHCBKZNAOBXLDO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C(C)(C)SC1=C(C=C(C=C1)C)SC(C)(C)C(=O)OCCN(CC)CC

Origin of Product

United States

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